N-(Triethoxysilylpropyl)urea
Overview
Description
N-(Triethoxysilylpropyl)urea: is a versatile organosilane compound with the chemical formula C11H26N2O3Si and CAS registry number 23779-32-0 . It is widely used as a coupling agent to improve adhesion between organic and inorganic materials. This compound is commonly employed in the production of coatings, adhesives, and sealants, enhancing bonding strength and durability .
Mechanism of Action
Target of Action
N-(Triethoxysilylpropyl)urea is a surface modifying agent . Its primary targets are the surfaces of various substrates, including inorganic filler or fiber and polymers . It is mainly utilized to immobilize the surface atoms by forming a ligand .
Mode of Action
This compound interacts with its targets by forming self-assembled monolayers (SAMs) on a variety of substrates . This interaction results in the modification of the surface properties of the substrates, enhancing their compatibility with polymers and improving the adhesion of resin coatings .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the surface properties of substrates. This can lead to improved adhesion, compatibility, and water resistance of resin coatings on inorganic substrates .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture can affect its ability to form self-assembled monolayers on substrates . Additionally, the specific characteristics of the substrate (e.g., its chemical composition, surface roughness) can also impact the effectiveness of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(Triethoxysilylpropyl)urea can be synthesized through the reaction of γ-aminopropyltriethoxysilane with ethyl carbamate in the presence of a catalyst such as dibutyltin oxide . The reaction typically involves heating under stirring conditions to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: N-(Triethoxysilylpropyl)urea undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanol groups.
Condensation: Forms siloxane bonds through the reaction of silanol groups.
Substitution: Can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or moisture.
Condensation: Catalysts such as acids or bases.
Substitution: Nucleophiles like amines or alcohols.
Major Products:
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers.
Substitution: Substituted urea derivatives
Scientific Research Applications
N-(Triethoxysilylpropyl)urea has diverse applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion of coatings and adhesives.
Biology: Acts as a crosslinking agent for biomaterials, improving their mechanical properties.
Medicine: Utilized in the formulation of medical devices and drug delivery systems.
Industry: Employed in the production of surface treatments, primers, and water-resistant coatings.
Comparison with Similar Compounds
- γ-Ureidopropyltrimethoxysilane
- 3-Ureidopropyltriethoxysilane
- Ureidopropyltrimethoxysilane
Comparison: N-(Triethoxysilylpropyl)urea is unique due to its specific combination of triethoxysilyl and urea functional groups, which provide excellent adhesion properties and versatility in various applications. Compared to similar compounds, it offers enhanced water resistance and corrosion protection, making it suitable for a wide range of industrial and scientific applications .
Properties
IUPAC Name |
3-triethoxysilylpropylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O4Si/c1-4-14-17(15-5-2,16-6-3)9-7-8-12-10(11)13/h4-9H2,1-3H3,(H3,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNLBBGBASVLLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)N)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044493 | |
Record name | 1-[3-(Triethoxysilyl)propyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs. | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Urea, N-[3-(triethoxysilyl)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
23779-32-0, 116912-64-2 | |
Record name | Ureidopropyltriethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23779-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Triethoxysilylpropyl)urea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023779320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs. | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Urea, N-[3-(triethoxysilyl)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-[3-(Triethoxysilyl)propyl]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5044493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(triethoxysilyl)propyl]urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Urea, N-(3-silylpropyl)-, Si-(ethoxy and methoxy) derivs. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(TRIETHOXYSILYLPROPYL)UREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SHT6V963O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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